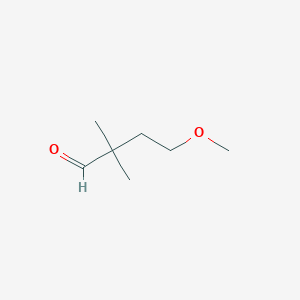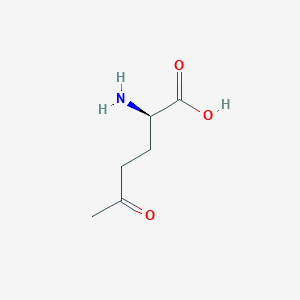![molecular formula C11H18N2O B13295906 N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine](/img/structure/B13295906.png)
N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine is a heterocyclic compound that features a furan ring and a pyrrolidine ring The furan ring is known for its aromatic properties, while the pyrrolidine ring is a saturated five-membered ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reduction of pyrrole or by the cyclization of 1,4-diamines.
Coupling of the Furan and Pyrrolidine Rings: The final step involves coupling the furan and pyrrolidine rings through a nucleophilic substitution reaction, where the furan ring is functionalized with an appropriate leaving group, and the pyrrolidine ring acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine can undergo oxidation reactions to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and specific reaction conditions (e.g., temperature, solvent).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated, nitrated, or sulfonated furan derivatives.
Scientific Research Applications
N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties and ability to inhibit epidermal growth factor receptor (EGFR).
2-amino-1-(furan-2-yl)ethyl]dimethylamine: Used in the synthesis of various pharmaceuticals and agrochemicals.
(E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine: Utilized in the synthesis of functionalized β-lactams.
Uniqueness
N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine is unique due to its combination of a furan ring and a pyrrolidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H18N2O/c1-9(11-4-3-7-14-11)12-10-5-6-13(2)8-10/h3-4,7,9-10,12H,5-6,8H2,1-2H3 |
InChI Key |
YNKMHHKRJKIOCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CO1)NC2CCN(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


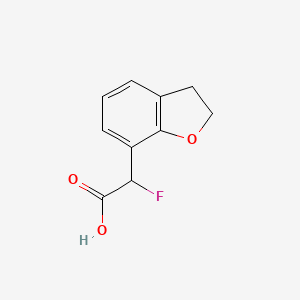
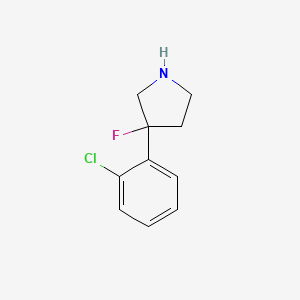
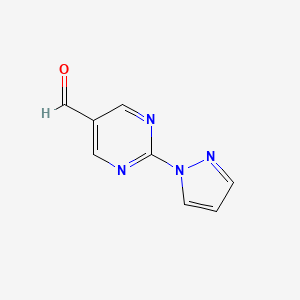
![3-[(1-Iodo-2-methylpropan-2-yl)oxy]oxetane](/img/structure/B13295834.png)
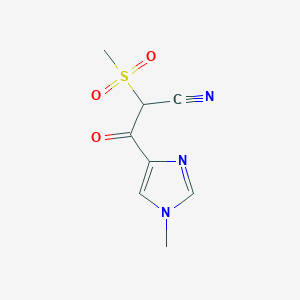
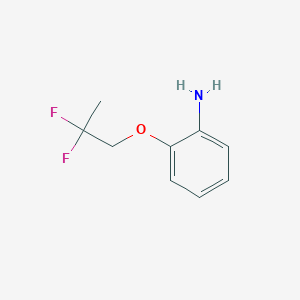
![6-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13295877.png)

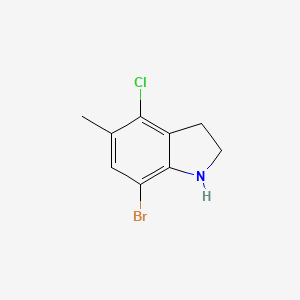
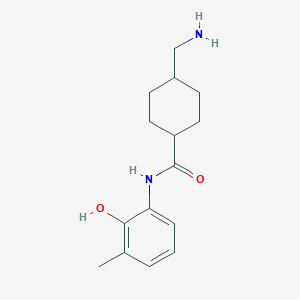
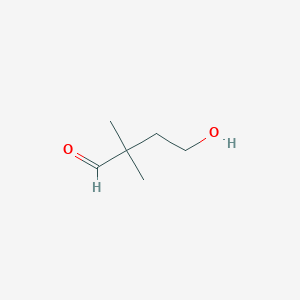
![2-{[(3-Bromophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13295894.png)
